molecular formula C₂₂H₂₈O₅ B1147460 21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated CAS No. 58636-50-3

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated

Cat. No. B1147460
CAS RN: 58636-50-3
M. Wt: 372.45
InChI Key:
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Description

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated (21-D-6α-MPH) is a steroid molecule that has been used for a variety of research and laboratory applications. It is primarily used in the synthesis of steroid hormones, as well as for its biochemical and physiological effects. 21-D-6α-MPH is a steroid molecule with a unique chemical structure that is partially hydrated, making it a versatile molecule for laboratory experiments. In

Scientific Research Applications

Clinical and Histological Effects on Canine Intrathecal Administration

A study on the intrathecal administration of methylprednisolone in dogs aimed to assess its clinical and histological impacts. Although no clinical changes were observed in the treated group, significant histological alterations were noted in the spinal cord and meninges, including meningeal thickening and lymphocytic infiltrates. This suggests the compound's potential effects on spinal cord histology, warranting further investigation for its implications in medical treatments involving the central nervous system Lima et al., 2010.

Glucocorticoid-Mediated Regulation in Muscular Dystrophy

Research on human muscle fibers revealed that 6alpha-methylprednisolone-21 sodium succinate could upregulate utrophin protein levels, suggesting a potential therapeutic strategy for Duchenne muscular dystrophy. The study found that this compound increases utrophin protein by approximately 40% in both normal and dystrophin-deficient myotubes, indicating a post-transcriptional mechanism of action Courdier-Fruh et al., 2002.

Investigation into Steroid Effects on Aqueous Humor Dynamics

An experimental study on rabbits evaluated the effects of different steroids, including 6α-methylprednisolone 21-acetate, on intraocular pressure and aqueous humor dynamics. The findings suggested that these steroids could induce changes in ocular pressure, which might be relevant in the development of treatments for ocular conditions Jackson & Waitzman, 1965.

Metabolic Pathway Elucidation in Methylprednisolone Metabolism

A study utilizing mass spectrometric techniques revisited the metabolism of methylprednisolone to identify new metabolites that could distinguish between different administration routes. This research led to the detection of previously unreported compounds, contributing to a better understanding of the drug's metabolic pathways and potentially informing its clinical use Pozo et al., 2012.

Impact on Protein and Nucleic Acid Synthesis in Tumor Cells

Another study explored the effects of 6-α-methylprednisolone-21-succinate on human glial tumor cells, particularly focusing on cellular mitosis and the synthesis of DNA, RNA, and proteins. The corticosteroid was found to suppress cellular mitosis and inhibit DNA synthesis, suggesting potential applications in cancer treatment strategies Chen & Mealey, 1973.

properties

IUPAC Name

2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZDSEJBNWOIRY-PJHHCJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated

CAS RN

58636-50-3
Record name 21-Dehydro-6alpha-methyl prednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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